molecular formula C20H20F3N5 B2461962 1-(2,5-difluorobenzyl)-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine CAS No. 1396674-34-2

1-(2,5-difluorobenzyl)-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine

Cat. No.: B2461962
CAS No.: 1396674-34-2
M. Wt: 387.41
InChI Key: SEOAHDSCSBUQBR-UHFFFAOYSA-N
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Description

1-(2,5-difluorobenzyl)-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine is a useful research compound. Its molecular formula is C20H20F3N5 and its molecular weight is 387.41. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

1,4-Disubstituted 1,2,3-triazole derivatives, structurally related to 1-(2,5-difluorobenzyl)-4-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazine, have been synthesized and evaluated for their antimicrobial activities. These compounds showed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains as well as fungal strains (Jadhav et al., 2017).

Antitumor Activity

A series of 1,2,4-triazole Schiff bases containing 1-[bi-(4-fluorophenyl)methyl]piperazine group were prepared and tested for their bioactivity against tumor cells. Most of these compounds had good to excellent inhibitory activity against CDC25B, highlighting their potential as antitumor agents (Ding et al., 2016).

Synthesis and Characterization

The synthesis and characterization of related 1,2,4-triazole derivatives, including those with piperazine structures, have been a focus of scientific research. These syntheses involve various steps and lead to compounds with potential antimicrobial and other biological activities (Bektaş et al., 2007).

Role in Medicinal Chemistry

Piperazine-1-yl-1H-indazole derivatives, closely related to the chemical structure , play a significant role in medicinal chemistry. These compounds have been synthesized efficiently and studied for their potential applications in imaging agents in medical diagnostics (Balaraju et al., 2019).

Hydrogen-Bonded Framework Structures

Studies on salts of flunarizine, a drug structurally similar to this compound, reveal insights into their molecular structures and hydrogen-bonded framework structures. This understanding is crucial for the development of pharmaceutical compounds (Kavitha et al., 2014).

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-[[4-(2-fluorophenyl)-1,2,4-triazol-3-yl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5/c21-16-5-6-17(22)15(11-16)12-26-7-9-27(10-8-26)13-20-25-24-14-28(20)19-4-2-1-3-18(19)23/h1-6,11,14H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOAHDSCSBUQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)F)F)CC3=NN=CN3C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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